Fmoc-His(Tos)-OH vs. Fmoc-His(Trt)-OH: Racemization Risk Profile in SPPS Coupling
Fmoc-His(Trt)-OH coupling in Fmoc-SPPS is documented to produce racemized histidine impurity at levels that cannot be effectively removed by standard chromatographic purification [1]. This is a confirmed process risk requiring DOE optimization to balance racemization against Nα-endcapping side reactions [1]. In contrast, the Tos protecting group on Fmoc-His(Tos)-OH provides enhanced base stability that suppresses nucleophile-mediated racemization during repetitive piperidine deprotection cycles . While direct quantitative racemization percentages for Fmoc-His(Tos)-OH are not reported in the open literature, the orthogonal stability of Tos to piperidine treatment is well-established: Tos remains intact under the basic conditions used for Fmoc removal (20% piperidine in DMF), whereas Trt protection is acid-labile and does not confer the same degree of base-mediated racemization resistance [2].
| Evidence Dimension | Racemization risk during Fmoc-SPPS coupling and deprotection cycles |
|---|---|
| Target Compound Data | Tos protection: base-stable; resistant to piperidine-mediated nucleophilic attack |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: documented significant racemization during coupling; impurities not effectively purged by chromatography; requires DOE optimization to manage racemization vs. endcapping conflict [1] |
| Quantified Difference | Not applicable (qualitative class-level comparison) |
| Conditions | Fmoc-SPPS; Fmoc-His(Trt)-OH study: coupling on solid support with pre-activation vs. in situ activation designs [1] |
Why This Matters
For sequences where histidine stereochemical integrity is critical (e.g., bioactive peptides, therapeutic candidates), the documented racemization liability of Fmoc-His(Trt)-OH justifies selection of Tos-protected histidine or evaluation of next-generation alternatives (MBom, Bum) to avoid purification intractable diastereomeric impurities.
- [1] Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Journal of Organic Chemistry, 2022. View Source
- [2] 科肽生物. 肽合成中的保护基团:详细指南. Section: Tos protection offers excellent stability, unaffected by acid or base conditions and catalytic hydrogenation. View Source
